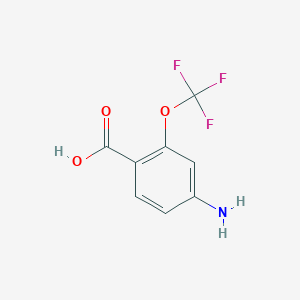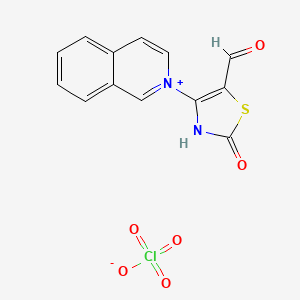
2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate is a complex organic compound that features a unique structure combining a thiazole ring and an isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The isoquinoline moiety is then introduced through a series of condensation reactions, often involving aldehydes or ketones as starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the oxo group results in a hydroxyl derivative .
Aplicaciones Científicas De Investigación
2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The isoquinoline moiety can intercalate into DNA, disrupting its function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Share a similar heterocyclic structure and exhibit comparable biological activities.
Indole derivatives: Also feature a fused ring system and are known for their diverse biological properties
Uniqueness
What sets 2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate apart is its combination of a thiazole ring and an isoquinoline moiety, which imparts unique chemical and biological properties not found in other similar compounds .
Propiedades
Número CAS |
189129-17-7 |
|---|---|
Fórmula molecular |
C13H9ClN2O6S |
Peso molecular |
356.74 g/mol |
Nombre IUPAC |
4-isoquinolin-2-ium-2-yl-2-oxo-3H-1,3-thiazole-5-carbaldehyde;perchlorate |
InChI |
InChI=1S/C13H8N2O2S.ClHO4/c16-8-11-12(14-13(17)18-11)15-6-5-9-3-1-2-4-10(9)7-15;2-1(3,4)5/h1-8H;(H,2,3,4,5) |
Clave InChI |
CASHQWHQVOLDRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=[N+](C=CC2=C1)C3=C(SC(=O)N3)C=O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


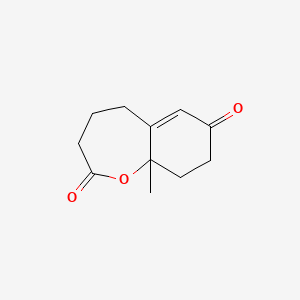

![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
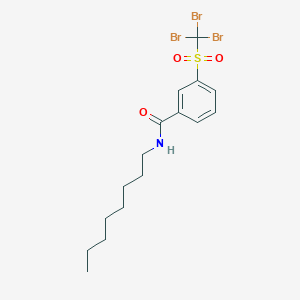
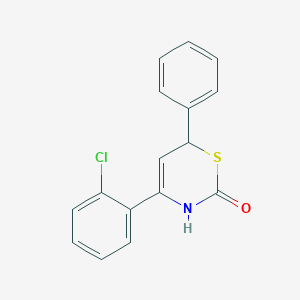
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
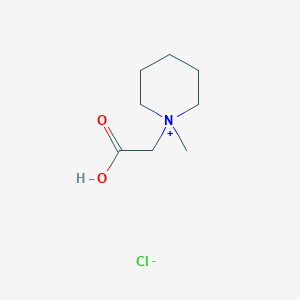
![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)
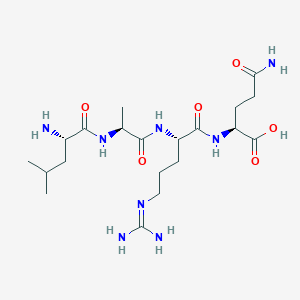
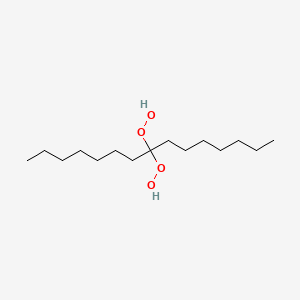
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)

